molecular formula C9H16O B3032075 2,4-Dimethylcyclohexane-1-carbaldehyde CAS No. 103263-27-0

2,4-Dimethylcyclohexane-1-carbaldehyde

Cat. No.: B3032075
CAS No.: 103263-27-0
M. Wt: 140.22 g/mol
InChI Key: OMLOASXVBUNPTN-UHFFFAOYSA-N
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Description

2,4-Dimethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₆O. It is a derivative of cyclohexane, where two methyl groups are attached to the second and fourth carbon atoms, and an aldehyde group is attached to the first carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with methyl iodide in the presence of a strong base, followed by oxidation of the resulting 2,4-dimethylcyclohexanol to form the aldehyde. The reaction conditions typically include:

    Alkylation: Cyclohexanone, methyl iodide, and a strong base such as sodium hydride or potassium tert-butoxide.

    Oxidation: The use of oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) in an acidic medium.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon can be used to facilitate the hydrogenation and subsequent oxidation steps.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The methyl groups can undergo halogenation or other substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃), or chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed

    Oxidation: 2,4-Dimethylcyclohexane-1-carboxylic acid.

    Reduction: 2,4-Dimethylcyclohexane-1-methanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2,4-Dimethylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dimethylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s reactivity is influenced by the steric and electronic properties of the cyclohexane ring and the substituents.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylcyclohexanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    2,4-Dimethylcyclohexane-1-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.

    2,4-Dimethylcyclohexane: Lacks the aldehyde group, making it less reactive.

Uniqueness

2,4-Dimethylcyclohexane-1-carbaldehyde is unique due to the presence of both methyl groups and the aldehyde functional group, which confer specific reactivity and properties. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

2,4-dimethylcyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-7-3-4-9(6-10)8(2)5-7/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLOASXVBUNPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589661
Record name 2,4-Dimethylcyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103263-27-0
Record name 2,4-Dimethylcyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethylcyclohexane-1-carbaldehyde
Reactant of Route 2
2,4-Dimethylcyclohexane-1-carbaldehyde
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Reactant of Route 4
2,4-Dimethylcyclohexane-1-carbaldehyde
Reactant of Route 5
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Reactant of Route 6
2,4-Dimethylcyclohexane-1-carbaldehyde

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